WS-384 vs. Compound 383: Dual-Target LSD1/DCN1 Inhibitory Activity Comparison
WS-384 demonstrates potent dual inhibition of LSD1 (IC50 = 338.79 nM) and DCN1-UBC12 interaction (IC50 = 14.81 nM) . In cross-study comparison, compound 383—another reported dual LSD1/DCN1 inhibitor—exhibits DCN1 inhibition with IC50 = 11 nM but shows substantially weaker LSD1 inhibition with IC50 = 0.53 μM (530 nM) [1]. WS-384 offers a more balanced dual-inhibitory profile across both targets.
| Evidence Dimension | Target inhibitory activity (IC50) |
|---|---|
| Target Compound Data | LSD1 IC50 = 338.79 nM; DCN1-UBC12 PPI IC50 = 14.81 nM |
| Comparator Or Baseline | Compound 383: DCN1 IC50 = 11 nM; LSD1 IC50 = 0.53 μM (530 nM) |
| Quantified Difference | WS-384 LSD1 inhibition is 1.56-fold more potent (338.79 nM vs 530 nM); DCN1 inhibition is 1.35-fold less potent (14.81 nM vs 11 nM) |
| Conditions | Enzymatic and protein-protein interaction assays; LSD1 activity measured via demethylase assays; DCN1-UBC12 interaction measured via TR-FRET assays |
Why This Matters
For researchers requiring dual LSD1/DCN1 pathway interrogation in NSCLC, WS-384 provides a more balanced inhibition profile across both targets compared to compound 383, which is substantially skewed toward DCN1 inhibition.
- [1] Song Z, Gao K, Asmamaw MD, Liu YJ, Zheng YC, Shi XJ, Liu HM. Discovery of the antitumor activities of a potent DCN1 inhibitor compound 383 targeting LSD1 in gastric cancer. Eur J Pharmacol. 2022 Feb 5;916:174725. doi: 10.1016/j.ejphar.2021.174725. PMID: 34953802. (DCN1 IC50 = 11 nM; LSD1 IC50 = 0.53 μM). View Source
